![molecular formula C19H21N3O5S2 B6419559 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1031038-49-9](/img/structure/B6419559.png)
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a thieno[3,2-d]pyrimidin-2-yl group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This group is attached to a sulfanyl group and an acetamide group. The acetamide group is further substituted with a 3,4,5-trimethoxyphenyl group .
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subject to further investigation .
Biochemical Pathways
It is known that many compounds with similar structures play a role in herbivore defense in plants, often by inhibiting sphingolipid biosynthesis .
Pharmacokinetics
These properties greatly impact the bioavailability of a compound, determining how much of the compound reaches its target site in the body .
Result of Action
Compounds with similar structures have been found to cause severe autotoxicity symptoms in certain plants, due to the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated derivatives .
properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-5-22-18(24)17-12(6-7-28-17)21-19(22)29-10-15(23)20-11-8-13(25-2)16(27-4)14(9-11)26-3/h6-9H,5,10H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAVCYNZEMHSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide |
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